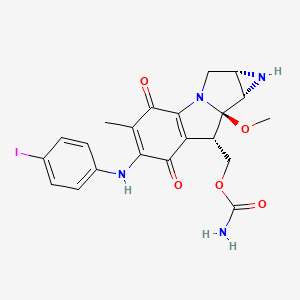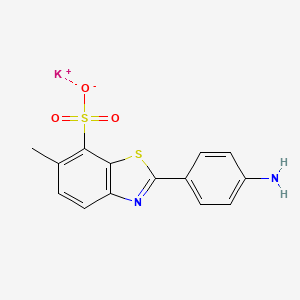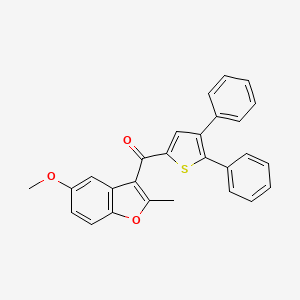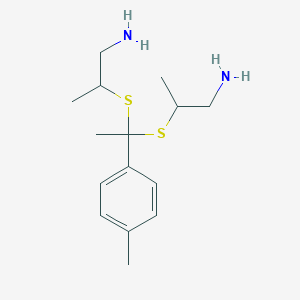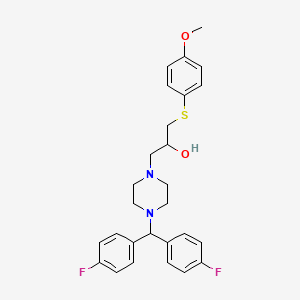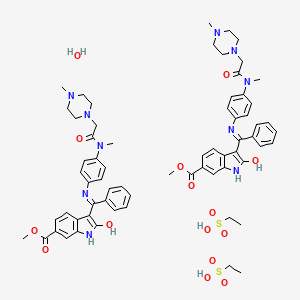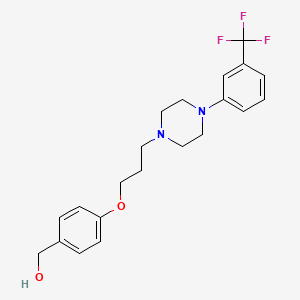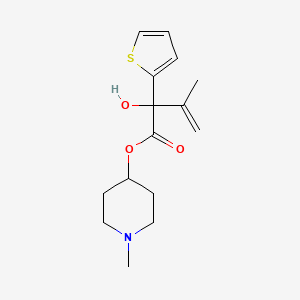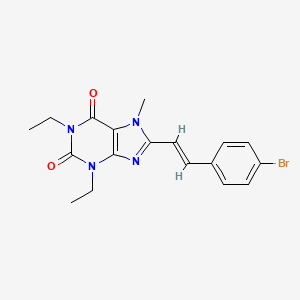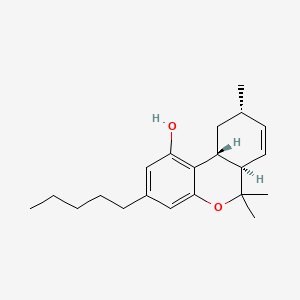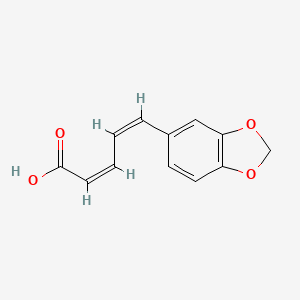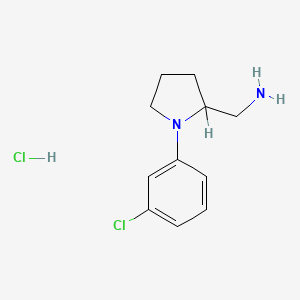
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide is a chemical compound with the molecular formula C₁₂H₁₇N₅O₂S and a molecular weight of 295.365 g/mol This compound is known for its unique structure, which includes a triazine ring, cyclopropyl groups, and a thiazolidine moiety
Méthodes De Préparation
The synthesis of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide involves several steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of Thiazolidine Moiety: The thiazolidine ring can be attached through nucleophilic substitution reactions involving thiazolidine derivatives.
Oxidation to Form S,S-Dioxide: The final step involves the oxidation of the thiazolidine ring to form the S,S-dioxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the thiazolidine moiety, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring or the thiazolidine moiety.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide can be compared with other similar compounds, such as:
1,3,5-Triazin-2-amine derivatives: These compounds share the triazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Thiazolidine derivatives: Compounds with the thiazolidine ring may exhibit similar biological activities but differ in their overall structure and reactivity.
Cyclopropyl-containing compounds: The presence of cyclopropyl groups can influence the stability and reactivity of the compound, making it unique compared to other derivatives.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
148312-54-3 |
|---|---|
Formule moléculaire |
C12H17N5O2S |
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
N,4-dicyclopropyl-6-(1,1-dioxo-1,3-thiazolidin-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H17N5O2S/c18-20(19)6-5-17(7-20)12-15-10(8-1-2-8)14-11(16-12)13-9-3-4-9/h8-9H,1-7H2,(H,13,14,15,16) |
Clé InChI |
PVBVRQMAUYVLOU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=NC(=N2)N3CCS(=O)(=O)C3)NC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


